

Physical and chemical properties of 2-Amino-5nitrobenzophenone

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzophenone

Cat. No.: B023384

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An In-depth Technical Guide to 2-Amino-5nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-5-nitrobenzophenone**. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its characteristics, experimental protocols, and its role as a key chemical intermediate.

Core Chemical and Physical Properties

2-Amino-5-nitrobenzophenone is a yellow solid organic compound.[1] It is a substituted benzophenone, featuring both an amino and a nitro functional group attached to one of the phenyl rings. This compound is of significant interest in medicinal chemistry, primarily serving as a precursor in the synthesis of various pharmaceuticals.[2][3]

Structural and Molecular Data



Property	Value	Source(s)
Molecular Formula	C13H10N2O3	[2][4][5]
Molecular Weight	242.23 g/mol	[4][5][6]
IUPAC Name	(2-amino-5-nitrophenyl) (phenyl)methanone	[4]
CAS Number	1775-95-7	[2][4][7]
SMILES	C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)INVALID-LINK [O-])N	[4]
InChI	InChI=1S/C13H10N2O3/c14- 12-7-6-10(15(17)18)8- 11(12)13(16)9-4-2-1-3-5-9/h1- 8H,14H2	[4]

Physical Properties



Property	Value	Source(s)
Physical State	Yellow solid / Light yellow to yellow to orange powder to crystal	[1][7]
Melting Point	161.0 to 164.0 °C / 163 °C / 166-168 °C / 167 °C	[7][8][9]
Boiling Point	385.05°C (rough estimate)	[9]
Solubility	Soluble in chloroform, dichloromethane, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.[10] Soluble in water at 3 mg/L (20 °C).[10] Also soluble in DMF (2 mg/ml) and DMSO (1 mg/ml). [2]	[2][10]
рКа	-2.26±0.36 (Predicted)	[9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Amino-5-nitrobenzophenone**.

NMR Spectroscopy

- ¹H NMR: Spectra available and confirm the structure.[4][7]
- 13C NMR: Spectra available and confirm the structure.[4][7]

Mass Spectrometry

- GC-MS: The NIST library contains multiple entries for 2-Amino-5-nitrobenzophenone, with top peaks observed at m/z 242 and 241.[4]
- MS-MS: Tandem mass spectrometry data is available, showing a precursor ion [M+H]⁺ at m/z 243.0764 and major fragment ions at m/z 226, 165, and 196.[4]



Infrared (IR) Spectroscopy

• FTIR and ATR-IR: Spectra have been recorded and are available in spectral databases.[4] The FT-IR and Raman spectra of **2-amino-5-nitrobenzophenone** have been reported and analyzed.[9]

UV-Vis Spectroscopy

λmax: 236, 359 nm[2]

Experimental Protocols

While a singular, comprehensive experimental protocol is not available in the literature, the following sections outline the methodologies for the synthesis and purification of **2-Amino-5-nitrobenzophenone** based on available information.

Synthesis of 2-Amino-5-nitrobenzophenone

A common method for the synthesis of **2-Amino-5-nitrobenzophenone** is through the acylation of p-nitroaniline with a benzoyl halide in the presence of a Lewis acid catalyst, such as zinc chloride.[11]

Materials:

- p-Nitroaniline
- Benzoyl chloride (or other benzoyl halides)
- · Anhydrous zinc chloride
- Toluene
- Hydrochloric acid
- Ammonium hydroxide
- Water

Procedure:

Foundational & Exploratory



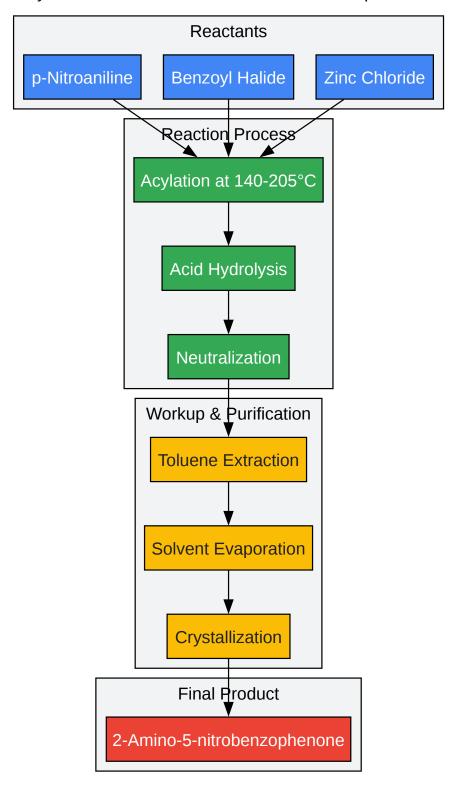


- Combine the benzoyl halide and anhydrous zinc chloride in a suitable reaction flask equipped with a stirrer, thermometer, and reflux condenser.[11]
- Heat the mixture to approximately 140°C.[11]
- Gradually add p-nitroaniline to the reaction mixture while maintaining the temperature.[11]
- After the addition is complete, raise the temperature to 200-205°C and hold for about one hour.[11]
- Cool the reaction mixture and add a mixture of water and hydrochloric acid.[11]
- Reflux the mixture for several hours.[11]
- After cooling, neutralize the mixture with ammonium hydroxide.[11]
- Extract the product with toluene.[11]
- The organic layers are combined, and the solvent is removed under reduced pressure to yield the crude product.[11]

The following diagram illustrates the general workflow for the synthesis of **2-Amino-5-nitrobenzophenone**.



Synthesis Workflow of 2-Amino-5-nitrobenzophenone



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Caption: General workflow for the synthesis of **2-Amino-5-nitrobenzophenone**.



Purification

The crude product can be purified by recrystallization. A common method involves dissolving the crude product in a suitable solvent mixture, such as benzene and petroleum ether, followed by cooling to induce crystallization.[12] Fast column chromatography using a hexane/ethyl acetate eluent system has also been described for purification.[6][9]

Chemical Reactivity and Stability Reactivity

2-Amino-5-nitrobenzophenone is a key intermediate in the synthesis of several benzodiazepines.[2] For example, it is a precursor in the synthesis of nitrazepam, nimetazepam, and nitrazolam.[2] The amino group can undergo various reactions, such as acylation. For instance, it reacts with bromoacetyl bromide to form 2-bromoacetamido-5-nitrobenzophenone.[12]

Stability

The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[10] It is incompatible with oxidizing agents.[10]

Safety and Toxicology Hazard Identification

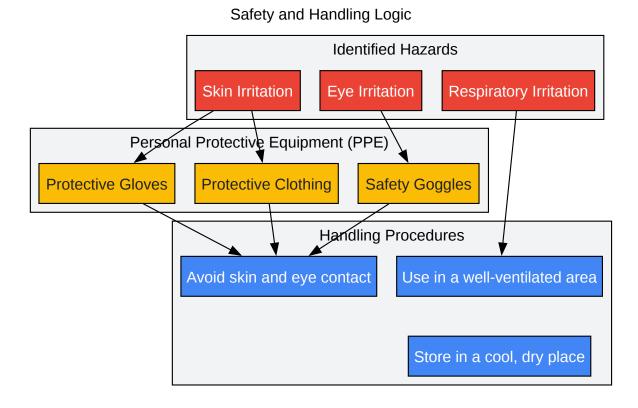
2-Amino-5-nitrobenzophenone is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][7]

Precautionary Measures

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing protective gloves, clothing, and eye protection.[1][7] Handling should be done in a well-ventilated area to avoid inhalation of dust.[1]

The logical relationship for handling and safety precautions is outlined in the diagram below.





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Caption: Logical flow of hazard identification to safety procedures.

Role in Drug Development

The primary significance of **2-Amino-5-nitrobenzophenone** in drug development lies in its role as a versatile starting material for the synthesis of a class of drugs known as benzodiazepines. As mentioned, it is a documented precursor for nitrazepam, a hypnotic and sedative drug, and flunitrazepam.[2][8] The synthesis of these more complex molecules often involves the chemical modification of the amino and nitro groups of the **2-Amino-5-nitrobenzophenone** core structure.

It is important to note that **2-Amino-5-nitrobenzophenone** itself is not typically investigated for direct biological activity or interaction with signaling pathways. Its utility is in providing the foundational chemical scaffold for the synthesis of pharmacologically active compounds.



Conclusion

2-Amino-5-nitrobenzophenone is a well-characterized chemical compound with a defined set of physical and chemical properties. Its primary importance stems from its application as a key intermediate in the pharmaceutical industry, particularly in the synthesis of benzodiazepines. This guide provides essential technical information to support its safe handling, and effective use in research and development settings.

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